N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Übersicht

Beschreibung

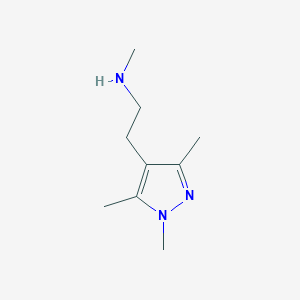

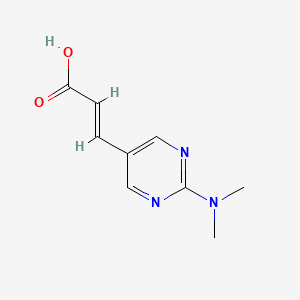

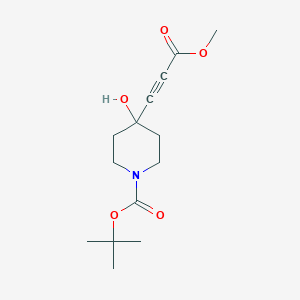

“N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” is a chemical compound with the empirical formula C8H15N3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” consists of a pyrazole ring substituted with three methyl groups and an ethanamine group . The ethanamine group is further substituted with a methyl group .

Physical And Chemical Properties Analysis

“N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 153.22 . The predicted boiling point is 236.8±35.0 °C, and the predicted density is 1.02±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine: and its derivatives have shown promising results in the fight against parasitic diseases such as leishmaniasis and malaria. Compounds bearing the pyrazole moiety have been synthesized and evaluated for their potential to inhibit the growth of Leishmania species and Plasmodium strains, the pathogens responsible for these diseases . The efficacy of these compounds has been demonstrated through in vitro and in vivo studies, highlighting their potential as pharmacophores for developing new antileishmanial and antimalarial agents .

Molecular Docking Studies

The compound has been utilized in molecular docking studies to understand its interaction with biological targets. For instance, docking studies on Lm-PTR1 , a target associated with leishmaniasis, have justified the antileishmanial activity of certain pyrazole derivatives . These studies are crucial for rational drug design, allowing researchers to predict the binding affinity and orientation of the compound within the target’s active site.

Pharmacological Effects

Pyrazole-bearing compounds, including N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine , are known for their diverse pharmacological effects. They have been reported to exhibit a range of biological activities, such as antibacterial, antifungal, and antiviral properties. This versatility makes them valuable in the development of new therapeutic agents .

Synthesis of Derivatives

The chemical structure of the compound lends itself to the synthesis of various derivatives. These derivatives have been explored for their therapeutic potential, with some showing enhanced activity compared to the parent compound. The synthesis process often involves techniques like elemental microanalysis, FTIR, and NMR .

Antimicrobial Agents

Derivatives of N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine have been investigated as potent antimicrobial agents. Research has focused on creating new 1,3,4-thiadiazole derivatives that exhibit strong antimicrobial properties, potentially addressing the growing concern of antibiotic resistance .

Agricultural Chemical Research

In the agricultural sector, pyrazole-containing compounds have been designed and synthesized for use as pesticides. These compounds, including malonamide derivatives based on pyflubumide, have been characterized and evaluated for their biological activities against various pests .

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine may have similar effects.

Eigenschaften

IUPAC Name |

N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-9(5-6-10-3)8(2)12(4)11-7/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAUQJYALKHJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)

![1-[6-(Trifluoromethyl)pyridine-3-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1644264.png)

![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)

![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)